

# Technical Support Center: Low-Temperature ALD of Tungsten Nitride

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## Compound of Interest

Compound Name: Tungsten nitride

Cat. No.: B1506346

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-temperature Atomic Layer Deposition (ALD) of **tungsten nitride** (WN).

## Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using metalorganic precursors over tungsten hexafluoride (WF6) for low-temperature WN ALD?

A1: Metalorganic precursors are often favored for low-temperature **tungsten nitride** ALD to circumvent issues associated with WF6. The use of WF6 can lead to the formation of corrosive hydrogen fluoride (HF) as a byproduct, which can etch the substrate and the reactor components.<sup>[1][2]</sup> Furthermore, WF6-based processes can result in fluorine contamination within the deposited film.<sup>[2][3]</sup> Metalorganic precursors, being fluorine-free, mitigate these problems.<sup>[1][3][4]</sup>

Q2: What is the role of plasma enhancement in low-temperature WN ALD?

A2: Plasma-enhanced ALD (PEALD) is a technique that utilizes plasma to provide highly reactive species as the coreactant, replacing the need for a thermally driven reaction.<sup>[5][6]</sup> This is particularly beneficial for the deposition of nitrides at low temperatures where molecular coreactants may lack sufficient reactivity.<sup>[5][6]</sup> PEALD can lead to superior film properties compared to thermal ALD processes.<sup>[5]</sup> For instance, in the deposition of WN films using bis(tert-butylimido)bis(dimethylamido)tungsten (BTBMW), N<sub>2</sub>/H<sub>2</sub> plasmas have been used.<sup>[6]</sup>

Q3: Can **tungsten nitride** films be deposited below 200°C?

A3: Yes, **tungsten nitride** films have been successfully deposited at temperatures as low as 150°C using the metalorganic precursor  $W_2(NMe_2)_6$  with ammonia.<sup>[1][4][7]</sup> Plasma-enhanced ALD processes can also enable deposition at low temperatures, with WN films deposited using a BTBMW precursor and various plasmas at temperatures ranging from 100-400°C.<sup>[5][8]</sup>

Q4: Why is a protective overlayer sometimes used for as-deposited WN films?

A4: As-deposited **tungsten nitride** films can be susceptible to degradation when exposed to the ambient atmosphere, leading to higher levels of oxygen and hydrogen contamination.<sup>[1][7]</sup> A protective overlayer, such as aluminum nitride (AlN), can be deposited in-situ to prevent this degradation and preserve the desired film composition.<sup>[1][4][7]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High Carbon Impurity in Film	Incomplete reaction of metalorganic precursor ligands.	Optimize precursor pulse and purge times to ensure complete reaction and removal of byproducts. Consider using a plasma-enhanced process, as plasmas can be more effective at removing organic ligands.[5] For example, with $W_2(NMe_2)_6$ , carbon to tungsten ratios were observed to increase with deposition temperature, suggesting that higher temperatures might not always lead to cleaner films.[1][4]
High Oxygen Impurity in Film	Post-deposition oxidation upon exposure to air.	Deposit a protective capping layer, such as AlN, immediately after the WN ALD process without breaking vacuum.[1][4][7] Ensure the ALD reactor has minimal leaks.
Low Growth Rate	Insufficient precursor exposure or low reactivity at the chosen temperature.	Increase the precursor pulse time to ensure saturation of the substrate surface.[4][7] If using a thermal process at a very low temperature, consider switching to a plasma-enhanced process to increase the reactivity of the nitrogen source.[5][6] For $W_2(NMe_2)_6$ , a pulse length of $\geq 2.0$ s was needed for saturative growth at $180^\circ\text{C}$ . [4][7]

Film Delamination or Poor Adhesion	Poor nucleation on the substrate surface.	<p>The initial surface condition is critical for ALD growth.[9]</p> <p>Ensure the substrate is properly cleaned and prepared before deposition. A nucleation period is often observed in the first few ALD cycles.[9] For difficult substrates, a surface treatment or the deposition of a thin adhesion layer might be necessary.</p>
High Film Resistivity	Amorphous film structure, impurities, or non-stoichiometric composition.	<p>Higher deposition temperatures and the use of certain plasmas (e.g., hydrogen-rich H<sub>2</sub>/N<sub>2</sub>) can produce lower resistivity films. [5] Post-deposition annealing can crystallize the film and reduce resistivity, although this might not be suitable for low-temperature applications.[6]</p> <p>The W:N ratio significantly impacts resistivity, with higher tungsten content generally leading to lower resistivity.[5]</p>
Non-uniform Film Thickness	Non-ideal precursor flow or temperature gradients across the substrate.	<p>Optimize the reactor geometry and gas flow dynamics to ensure uniform precursor delivery to the entire substrate. Verify the temperature uniformity across the substrate holder.</p>
Particle Contamination	Gas phase reactions or precursor decomposition.	<p>Ensure that the ALD process is operating in the self-limiting growth regime (the "ALD window") where precursor</p>

decomposition is minimized.[\[1\]](#)

[\[4\]](#) Using a plasma process  
can sometimes lead to particle  
generation if not properly  
controlled.[\[10\]](#)

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## Precursor Selection and Process Parameters

The choice of precursor is critical for achieving desired film properties at low temperatures. Below is a summary of commonly used precursors and their associated process parameters.

Precursor	Co-reactant	Deposition Temperature (°C)	Growth Rate (Å/cycle)	Film Resistivity (μΩ·cm)	Key Characteristics & Issues
Tungsten Hexafluoride (WF6)	Ammonia (NH3)	275 - 300	~0.28	300 - 410 (with B2H6)	Can produce corrosive HF and lead to fluorine contamination.[1][2] Use of an additional reducing agent like diborane (B2H6) can lower resistivity.[11]
Bis(tert-butylimido)bis(dimethylamido)tungsten (BTBMW)	NH3 plasma, H2/N2 plasma, N2 plasma	100 - 400	0.44 - 0.65	As low as 405	Plasma enhancement allows for a wide temperature range.[5][6] Film composition (W:N ratio) and resistivity are highly dependent on plasma conditions and temperature. [5] Carbon levels can be

						kept below 2%. <a href="#">[5]</a>
						Offers a good ALD window between 180 and 210°C. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> Films are amorphous as-deposited. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> Susceptible to oxidation without a capping layer. <a href="#">[1]</a> <a href="#">[7]</a>
Hexakis(dimethylamido)ditungsten (W <sub>2</sub> (NMe <sub>2</sub> ) <sub>6</sub> )	Ammonia (NH <sub>3</sub> )	150 - 250	0.74 - 0.81 (in ALD window)	810 - 4600		
Tris(3-hexyne) tungsten carbonyl	NH <sub>3</sub> plasma	250	0.045	700 - 900 (for PEALD-WN <sub>x</sub> )		A fluorine-free metalorganic option. <a href="#">[3]</a>

## Experimental Protocols

### General ALD Workflow

A typical ALD cycle consists of four sequential steps:

- **Precursor Pulse:** The tungsten precursor vapor is introduced into the reactor, where it chemisorbs onto the substrate surface in a self-limiting manner.
- **Purge:** The reactor is purged with an inert gas (e.g., Ar, N<sub>2</sub>) to remove any unreacted precursor and gaseous byproducts.
- **Co-reactant Pulse:** The nitrogen-containing co-reactant (e.g., ammonia, nitrogen plasma) is introduced into the reactor. It reacts with the adsorbed precursor layer to form a monolayer of **tungsten nitride**.

- **Purge:** The reactor is purged again with an inert gas to remove unreacted co-reactant and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved.

## Example Protocol: ALD of WN using W<sub>2</sub>(NMe<sub>2</sub>)<sub>6</sub> and Ammonia

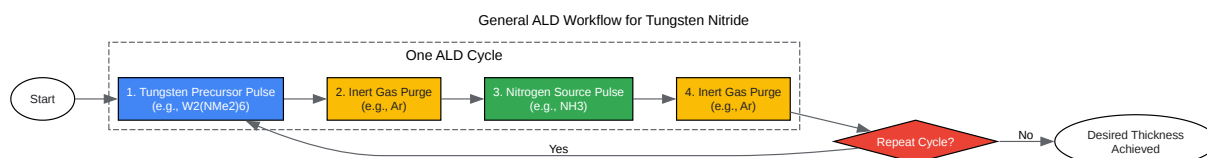
This protocol is based on the work by Dezelah et al.<sup>[1][4]</sup>

- **Substrate Preparation:** Substrates are cleaned using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon).
- **Precursor and Co-reactant:**
  - Tungsten Precursor: W<sub>2</sub>(NMe<sub>2</sub>)<sub>6</sub>
  - Nitrogen Source: Ammonia (NH<sub>3</sub>)
- **Deposition Parameters:**
  - Substrate Temperature: 180 - 210°C (within the ALD window)
  - W<sub>2</sub>(NMe<sub>2</sub>)<sub>6</sub> Pulse Length: ≥ 2.0 seconds
  - Ammonia Pulse Length: 2.0 seconds
  - Purge Times: 1.5 - 3.0 seconds (adjust as needed for the specific reactor)
- **Protective Overlayer (Optional but Recommended):**
  - After the WN deposition, without breaking vacuum, an AlN layer can be deposited.
  - AlN Precursors: Trimethylaluminium (TMA) and Ammonia (NH<sub>3</sub>)
  - AlN Deposition Temperature: 350°C
  - TMA Pulse: 1.5 s



- NH3 Pulse: 2.0 s
- Purge Times: 1.5 s after TMA, 3.0 s after NH3

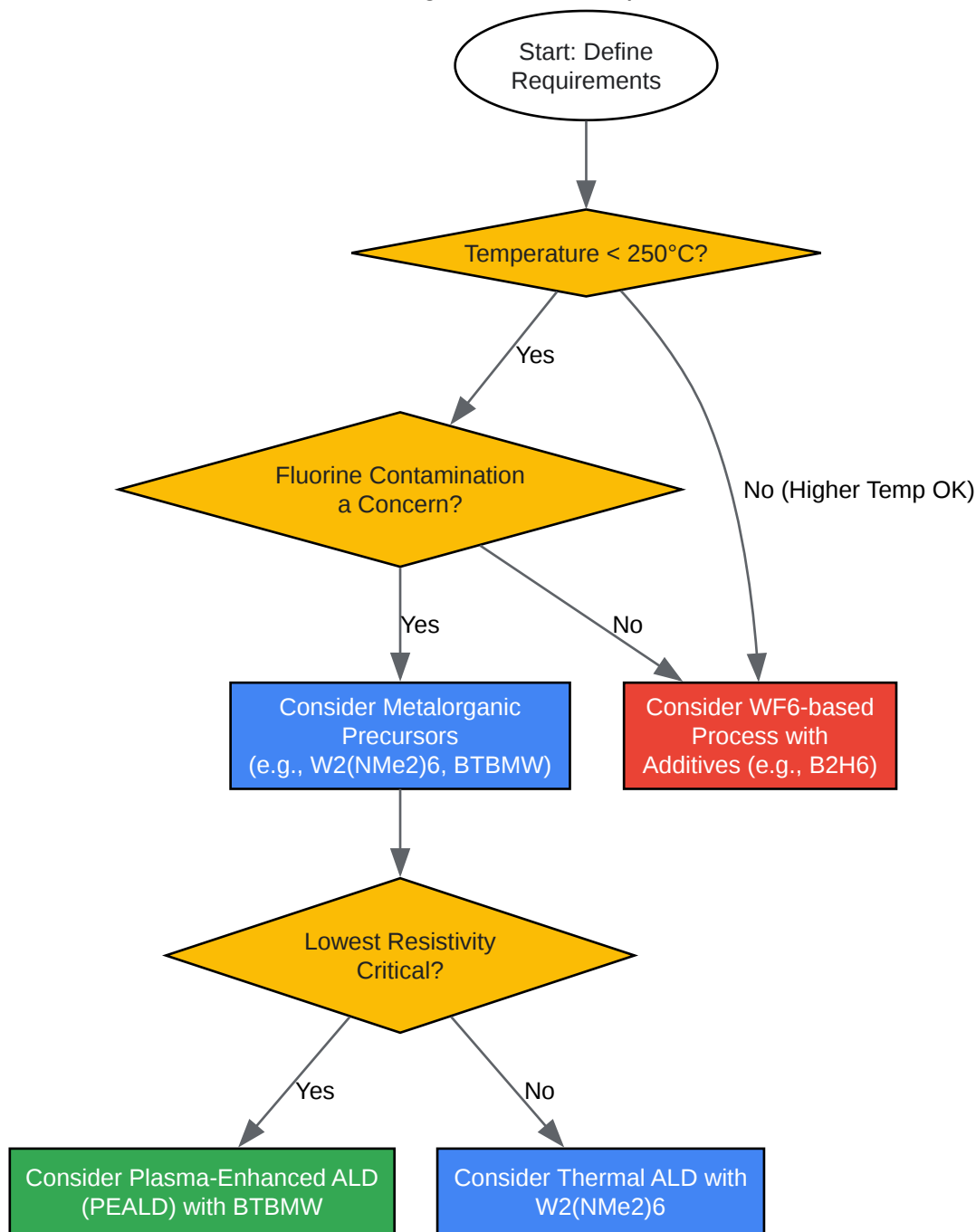
## Visualizations



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Caption: A diagram illustrating the sequential steps of a typical ALD cycle for depositing **tungsten nitride**.

## Precursor Selection Logic for Low-Temperature WN ALD



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Caption: A decision-making flowchart for selecting a suitable precursor system for low-temperature WN ALD based on key experimental requirements.

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